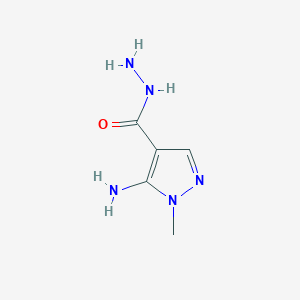

5-氨基-1-甲基-1H-吡唑-4-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

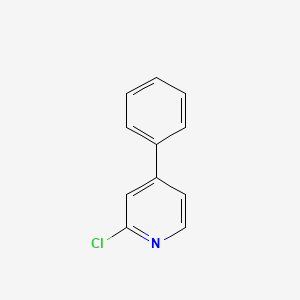

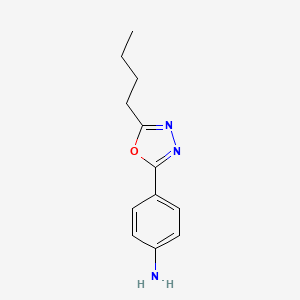

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: is a chemical compound with the molecular formula C5H9N5O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

科学研究应用

药物化学

包括5-氨基-1-甲基-1H-吡唑-4-碳酰肼在内的氨基吡唑在药物化学中得到了广泛研究 . 它们是有利的框架,能够为受体或酶提供有用的配体,例如p38MAPK和不同的激酶、COX等,以及对细菌和病毒感染重要的靶点 .

抗癌活性

5-氨基-1-甲基-1H-吡唑-4-碳酰肼的一些衍生物已显示出有希望的抗增殖特性,能够抑制特定癌细胞系的生长 . 例如,(S)-5-氨基-3-(4-((5-氟-2-甲氧基苯甲酰胺)甲基)苯基)-1-(1,1,1-三氟丙烷-2-基)-1 H-吡唑-4-羧酰胺是布鲁顿酪氨酸激酶(BTK)的可逆抑制剂,BTK是一种非受体酪氨酸激酶,是B细胞驱动恶性肿瘤的主要治疗靶点 .

抗氧化活性

5-氨基-1-甲基-1H-吡唑-4-碳酰肼的某些衍生物已证明能显著抑制血小板中ROS的产生 . 这种抗氧化活性可能在氧化应激起重要作用的疾病中是有益的。

抗炎特性

氨基吡唑因其抗炎特性而被研究 . 它们可以为COX等酶提供有用的配体,COX在炎症中起着至关重要的作用 .

工业和农业应用

包括5-氨基-1-甲基-1H-吡唑-4-碳酰肼在内的吡唑化合物已在各种工业和农业领域中得到应用 . 它们被用于超分子和聚合物化学、食品工业、化妆品着色剂和紫外线稳定剂 .

抗菌活性

包括5-氨基-1-甲基-1H-吡唑-4-碳酰肼在内的吡唑骨架因其抗菌特性而备受关注 . 这使其成为开发新型抗菌剂的潜在候选药物。

作用机制

Target of Action

The primary target of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of cancers due to their abnormal activation .

Mode of Action

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide acts as a covalent inhibitor of FGFRs . It targets both the wild-type FGFRs and the gatekeeper mutants . This compound shows nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Result of Action

The molecular and cellular effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide’s action primarily involve the inhibition of FGFRs. This inhibition can potentially lead to the suppression of cancer cell proliferation and survival .

生化分析

Biochemical Properties

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can result in alterations in cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide .

Metabolic Pathways

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide within tissues can also affect its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence energy production and metabolic processes. Understanding the subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is essential for elucidating its biochemical mechanisms and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

化学反应分析

Types of Reactions:

Oxidation: 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen

属性

IUPAC Name |

5-amino-1-methylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFARNLCWFCSYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377090 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99347-21-4 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as discussed in the research paper?

A1: The research paper focuses on the synthesis of novel 1-(substituted-pyrazole-4-carbonyl)-pyrazoles utilizing 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as a starting material. [] The synthesized compounds were then evaluated for their herbicidal activity. Therefore, the primary application explored in this study is the development of new herbicides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)